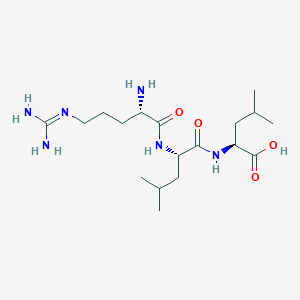
Arg-Leu-Leu
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arg-Leu-Leu, also known as arginyl-leucyl-leucine, is a tripeptide composed of the amino acids arginine, leucine, and leucine. This compound is of significant interest due to its potential biological activities and applications in various fields, including biochemistry, medicine, and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Arg-Leu-Leu typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide is assembled step-by-step on a solid support, starting from the C-terminal amino acid. The process involves the following steps:
Attachment of the first amino acid: The C-terminal leucine is attached to a resin.
Deprotection and coupling: The protecting group on the amino acid is removed, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for the arginine.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Arg-Leu-Leu can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: Reduction reactions can modify the peptide’s structure and function.
Substitution: The amino groups in arginine can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol (DTT).
Substitution: Reagents like acyl chlorides or isocyanates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of arginine can lead to the formation of citrulline, while reduction can result in modified peptides with altered biological activities.
科学的研究の応用
Arg-Leu-Leu has a wide range of scientific research applications, including:
Biochemistry: Studying protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigating potential therapeutic effects, such as anti-inflammatory or antimicrobial activities.
Industry: Utilizing the peptide in the development of novel materials or as a component in biochemical assays.
作用機序
The mechanism of action of Arg-Leu-Leu involves its interaction with specific molecular targets and pathways. For instance, the arginine residue can interact with nitric oxide synthase (NOS) to produce nitric oxide (NO), a signaling molecule involved in various physiological processes. Additionally, the leucine residues can activate the mammalian target of rapamycin (mTOR) pathway, promoting protein synthesis and cell growth.
類似化合物との比較
Similar Compounds
Leu-Arg-Leu: A tripeptide with a similar structure but different sequence, which may result in distinct biological activities.
Leu-Leu-Arg: Another tripeptide with a different sequence, potentially leading to unique interactions and functions.
Uniqueness
Arg-Leu-Leu is unique due to its specific sequence, which influences its interaction with molecular targets and its overall biological activity. The presence of arginine and leucine residues in a particular arrangement can confer specific properties that are not observed in other similar compounds.
特性
CAS番号 |
90038-05-4 |
|---|---|
分子式 |
C18H36N6O4 |
分子量 |
400.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H36N6O4/c1-10(2)8-13(16(26)24-14(17(27)28)9-11(3)4)23-15(25)12(19)6-5-7-22-18(20)21/h10-14H,5-9,19H2,1-4H3,(H,23,25)(H,24,26)(H,27,28)(H4,20,21,22)/t12-,13-,14-/m0/s1 |
InChIキー |
JEXPNDORFYHJTM-IHRRRGAJSA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


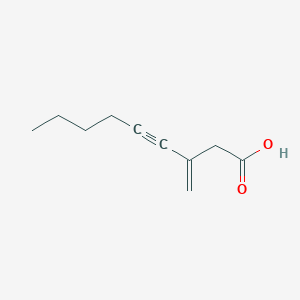
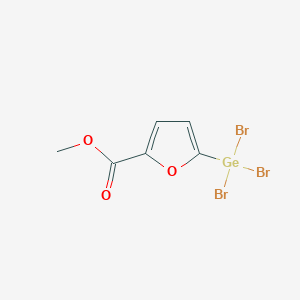
![1-[3-(Hydroxymethyl)-2-nitrophenyl]ethan-1-one](/img/structure/B14373956.png)
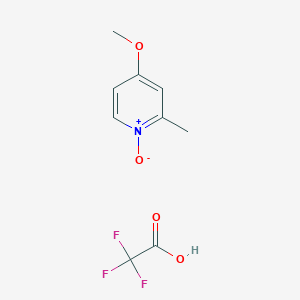
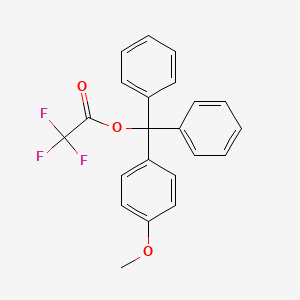
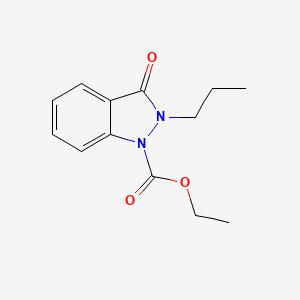
![4-({[(4-tert-Butylcyclohexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14373975.png)

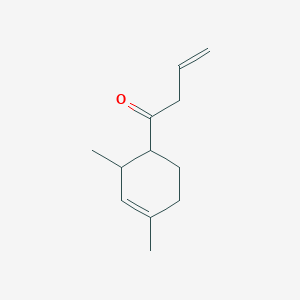
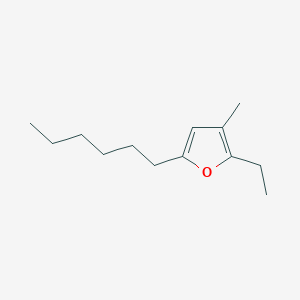


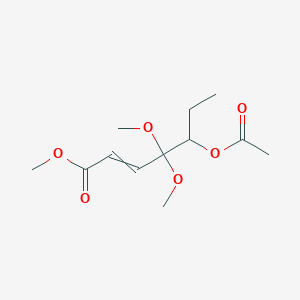
![2-(3-Methylnaphthalen-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14374016.png)
